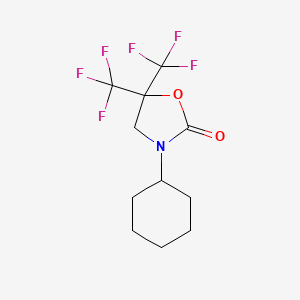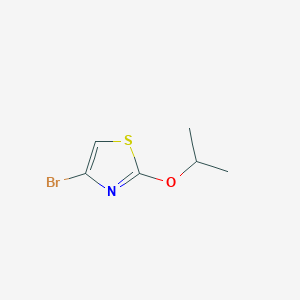
3-Cyclohexyl-5,5-bis(trifluoromethyl)-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclohexyl-5,5-bis(trifluoromethyl)-1,3-oxazolidin-2-one is a chemical compound with the molecular formula C11H13F6NO2 and a molecular weight of 305.22 g/mol This compound is characterized by the presence of a cyclohexyl group and two trifluoromethyl groups attached to an oxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-5,5-bis(trifluoromethyl)-1,3-oxazolidin-2-one typically involves the reaction of cyclohexylamine with a suitable precursor containing the trifluoromethyl groups and the oxazolidinone ring. The reaction conditions may vary, but common methods include:
Cyclohexylamine Reaction: Cyclohexylamine is reacted with a precursor such as 5,5-bis(trifluoromethyl)-1,3-oxazolidin-2-one under controlled temperature and pressure conditions.
Catalytic Reactions: Catalysts may be used to facilitate the reaction and improve yield and purity.
Solvent Selection: The choice of solvent can significantly impact the reaction efficiency and product isolation.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and implementing purification techniques such as crystallization and distillation to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyl-5,5-bis(trifluoromethyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups and obtain reduced products.
Substitution: Substitution reactions can occur at the cyclohexyl or trifluoromethyl groups, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution Reagents: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
3-Cyclohexyl-5,5-bis(trifluoromethyl)-1,3-oxazolidin-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-5,5-bis(trifluoromethyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Cyclohexyl-5,5-dimethyl-1,3-oxazolidin-2-one: Similar structure but with dimethyl groups instead of trifluoromethyl groups.
3-Cyclohexyl-5,5-diphenyl-1,3-oxazolidin-2-one: Contains diphenyl groups instead of trifluoromethyl groups.
3-Cyclohexyl-5,5-diethyl-1,3-oxazolidin-2-one: Features diethyl groups in place of trifluoromethyl groups.
Uniqueness
3-Cyclohexyl-5,5-bis(trifluoromethyl)-1,3-oxazolidin-2-one is unique due to the presence of trifluoromethyl groups, which impart distinct chemical properties such as increased lipophilicity and stability. These properties make it valuable in various applications, particularly in the development of pharmaceuticals and specialty chemicals.
Properties
Molecular Formula |
C11H13F6NO2 |
|---|---|
Molecular Weight |
305.22 g/mol |
IUPAC Name |
3-cyclohexyl-5,5-bis(trifluoromethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13F6NO2/c12-10(13,14)9(11(15,16)17)6-18(8(19)20-9)7-4-2-1-3-5-7/h7H,1-6H2 |
InChI Key |
JBUVXSPGTFYDTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CC(OC2=O)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![rac-[(1R,6S)-2-benzyl-2-azabicyclo[4.1.0]heptan-1-yl]methanol, cis](/img/structure/B12304289.png)

![1-(2,4,6-Trimethylphenyl)-3-[(1R,2R,3R,5S)-(-)-isopinocampheyl]imidazolium chloride](/img/structure/B12304300.png)

![4-(3-carbazol-9-ylphenyl)-8-oxa-6,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B12304324.png)

![2-(4-Fluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12304336.png)

![[5-(5-Acetyloxypentan-2-yl)-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-4-yl] 2-methylbutanoate](/img/structure/B12304342.png)
![1-(9-Hydroxy-2-(piperidin-3-yl)-5,6-dihydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidin-7(8H)-yl)propan-1-one dihydrochloride](/img/structure/B12304347.png)
![[3-hydroxy-10,13-dimethyl-17-[1-(5-methylpiperidin-2-yl)ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-16-yl] acetate](/img/structure/B12304356.png)
![2-[1-Hydroxy-1-(4,14,17-trihydroxy-10,13-dimethyl-1-oxo-4,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-17-yl)ethyl]-4,5-dimethyl-2,3-dihydropyran-6-one](/img/structure/B12304358.png)
